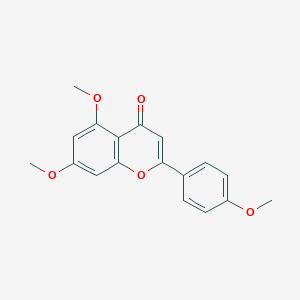

4',5,7-Trimethoxyflavone

Description

Botanical Sources and Distribution

4',5,7-Trimethoxyflavone is a naturally occurring flavonoid found in a variety of plant species. Its distribution spans across different plant families, with notable concentrations in specific genera.

The Rutaceae family, known for its citrus fruits, is a source of this compound. nih.govresearchgate.net This compound has been identified in various Citrus species, including mandarin oranges (clementine, tangerine) and sweet oranges (Citrus sinensis). foodb.ca Its presence has also been noted in Citrus myrtifolia and other plants within the Rutaceae family. researchgate.netnih.gov

Kaempferia parviflora, a medicinal plant from the Zingiberaceae family also known as black ginger, is a significant and well-documented source of this compound. selleckchem.commedchemexpress.comabmole.comcaymanchem.com Numerous studies have isolated this flavonoid from the rhizomes of Kaempferia parviflora. caymanchem.comselleckchem.comgoogle.commedchemexpress.comresearchgate.net

Beyond the Rutaceae and Zingiberaceae families, this compound has been found in other plant genera. These include Piper species. phytolab.com The compound has also been reported in Boesenbergia rotunda and has been associated with tangerine peel. nih.gov Additionally, it has been found in plants of the genus Lycium. sigmaaldrich.com

Table 1: Botanical Sources of this compound

| Family | Genus | Species | Common Name |

|---|---|---|---|

| Rutaceae | Citrus | Citrus sinensis | Sweet Orange |

| Citrus myrtifolia | Myrtle-leaved orange | ||

| Citrus reticulata | Mandarin Orange | ||

| Zingiberaceae | Kaempferia | Kaempferia parviflora | Black Ginger |

| Boesenbergia | Boesenbergia rotunda | Chinese Ginger | |

| Piperaceae | Piper | Pepper |

Advanced Phytochemical Isolation and Purification Techniques

The extraction and purification of this compound from its natural sources involve a series of advanced phytochemical techniques. These methods are crucial for obtaining the compound in a pure form for further analysis and research.

Chromatography is a fundamental technique for the separation of this compound from complex plant extracts.

Column Chromatography: This is a common initial step in the purification process. For instance, an ethanol (B145695) extract of Kaempferia parviflora can be subjected to silica (B1680970) gel column chromatography. google.com A solvent system, such as a mixture of ethyl acetate (B1210297) and methanol, is used to elute different fractions, one of which contains this compound. google.com In some procedures, further separation of the fractions is achieved using Reverse Phase (Rp-18) Column Chromatography with a solvent like 70% methanol. google.com

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used for both the analysis and purification of flavonoids. vulcanchem.com It provides a more refined separation, ensuring a high degree of purity of the isolated compound. vulcanchem.com

Thin-Layer Chromatography (TLC): TLC is often employed for the initial screening of plant extracts and for monitoring the progress of purification by other chromatographic methods. vulcanchem.com

Once isolated, the chemical structure of this compound is confirmed using various spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR are instrumental in elucidating the detailed molecular structure of the compound. These techniques help to determine the precise positions of the methoxy (B1213986) groups on the flavone (B191248) skeleton. vulcanchem.com

Mass Spectrometry (MS): Techniques such as Electrospray Ionization-Time of Flight (ESI-TOF) mass spectrometry are used to determine the molecular weight and fragmentation pattern of the compound, which serves as a confirmation of its structure. vulcanchem.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: Flavonoids exhibit characteristic absorption spectra in the UV-Visible range, which can aid in their identification. vulcanchem.com The interaction of 5-hydroxy-3′,4′,7-trimethoxyflavone with bovine serum albumin has been studied using UV-vis absorption spectra. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule, further confirming its structure. chemfaces.com

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5,7-dimethoxy-2-(4-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O5/c1-20-12-6-4-11(5-7-12)15-10-14(19)18-16(22-3)8-13(21-2)9-17(18)23-15/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXJJBDHPUHUUHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10204855 | |

| Record name | 5,7,4'-Trimethylapigenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10204855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4',5,7-Trimethoxyflavone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030842 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

5631-70-9 | |

| Record name | 5,7,4′-Trimethoxyflavone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5631-70-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,7,4'-Trimethylapigenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005631709 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,7,4'-Trimethylapigenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10204855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | APIGENIN TRIMETHYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F50JU8E74U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4',5,7-Trimethoxyflavone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030842 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

156 - 157 °C | |

| Record name | 4',5,7-Trimethoxyflavone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030842 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis and Biosynthesis of 4 ,5,7 Trimethoxyflavone

Established Chemical Synthesis Routes

Several chemical synthesis routes for this compound have been established. One common method involves the condensation of 2-hydroxy-4,6-dimethoxyacetophenone with p-anisaldehyde, followed by cyclization to form the flavone (B191248) ring. koreascience.krasianpubs.org An improved synthesis method utilizes a catalytic amount of iodine in dimethyl sulfoxide (B87167) (DMSO) to facilitate the cyclization of the corresponding chalcone (B49325), resulting in a high yield of this compound. asianpubs.org Another approach starts from phloroacetophenone, which undergoes a series of reactions to yield the final product. researchgate.net

Kaempferia parviflora as a Primary Source

Natural Occurrence and Biosynthetic Pathways

This compound is found naturally in a variety of plants. It has been isolated from the rhizomes of Kaempferia parviflora (black ginger), a medicinal plant native to Southeast Asia. selleckchem.commedchemexpress.comnih.govkribb.re.krnih.gov It is also present in citrus peels, contributing to the diverse array of polymethoxyflavones found in these fruits. nih.govmdpi.com The biosynthesis of flavonoids in plants involves the phenylpropanoid pathway, followed by the flavonoid biosynthesis pathway. While the general pathway is understood, the specific enzymes responsible for the sequential methylation of the flavone backbone to produce this compound are a subject of ongoing research.

Biological Activities and Pharmacological Potential of 4 ,5,7 Trimethoxyflavone

Anti-Inflammatory Effects and Associated Mechanisms

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in the pathogenesis of numerous diseases. Flavonoids, as a class of compounds, are well-recognized for their anti-inflammatory properties. nih.govwiley.com 4',5,7-Trimethoxyflavone, in particular, has demonstrated notable anti-inflammatory effects through the modulation of key inflammatory pathways.

Modulation of Inflammatory Mediators and Cellular Pathways

Research indicates that this compound exerts its anti-inflammatory effects by targeting several key mediators and signaling pathways involved in the inflammatory cascade. Studies have shown that it can inhibit the production of pro-inflammatory cytokines, which are signaling molecules that promote inflammation. nih.gov

A related compound, 5-Hydroxy-3',4',7-trimethoxyflavone (B1587989), has been shown to significantly reduce the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) in a concentration-dependent manner in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. chemfaces.com This compound also markedly inhibited the mRNA expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), indicating that its inhibitory action occurs at the transcriptional level. chemfaces.com Similarly, 5,6,7-trimethoxyflavone (B192605) has been found to suppress these pro-inflammatory mediators in LPS-induced macrophages by interfering with the activation of nuclear factor-kappa B (NF-κB), activator protein-1 (AP-1), and signal transducer and activator of transcription 1/3 (STAT1/3). nih.gov

Furthermore, another structurally similar flavonoid, 4′-Bromo-5,6,7-trimethoxyflavone, represses LPS-induced iNOS and COX-2 expression by suppressing the NF-κB signaling pathway in RAW 264.7 macrophages. wiley.comresearchgate.netfrontiersin.org The NF-κB pathway is a critical regulator of the inflammatory response, and its inhibition is a key mechanism for the anti-inflammatory effects of many natural compounds. wiley.com

Efficacy in In Vitro and In Vivo Inflammatory Models

The anti-inflammatory potential of this compound and its analogs has been demonstrated in various experimental models. In vitro studies using cell lines like human dermal fibroblasts (HDFs) have shown that 5,7,4'-Trimethoxyflavone can inhibit the activity of TNF-α-induced reactive oxygen species (ROS) and pro-inflammatory regulators at concentrations of 6.25 and 12.5 μM. medchemexpress.com

In an in vivo model, 5,6,7-trimethoxyflavone pretreatment was shown to increase the survival rate of mice with LPS-induced endotoxemia and reduce serum levels of cytokines, highlighting its protective effects against systemic inflammation. nih.gov Another related compound, 5,7-dihydroxy-3,4,6-trimethoxyflavone (eupatilin), was found to attenuate the production of the pro-inflammatory chemokine MIP-2 in a mouse ileal loop model stimulated with Bacteroides fragilis enterotoxin. nih.gov

Antioxidant Capacities and Oxidative Stress Modulation

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key contributor to cellular damage and the development of various diseases. Flavonoids are renowned for their antioxidant properties, which are largely attributed to their ability to scavenge free radicals and chelate metal ions. researchgate.netsmolecule.com

Free Radical Scavenging Activities

This compound has been identified as a major antioxidant constituent in the ethyl acetate (B1210297) fraction of Perilla frutescens leaves. tandfonline.commdpi.com Studies have demonstrated its ability to scavenge free radicals. caymanchem.com For instance, at concentrations of 1 and 10 µM, it was shown to scavenge radicals in a Trolox equivalent antioxidant capacity (TEAC) assay. caymanchem.com The chloroform (B151607) extract of Kaempferia parviflora rhizomes, which contains this compound, has also exhibited high radical scavenging activities. nih.gov

The antioxidant capacity of flavonoids is often linked to the presence and arrangement of hydroxyl groups. However, methylated flavonoids like this compound also demonstrate significant antioxidant potential, suggesting that other structural features contribute to their activity. researchgate.net

Cellular Protection Against Oxidative Damage

Beyond direct free radical scavenging, this compound and its related compounds have been shown to protect cells from oxidative damage. tandfonline.comnih.gov For example, 5,7,4'-Trimethoxyflavone can be used to prevent skin aging and oxidative stress. szabo-scandic.commedchemexpress.commedchemexpress.com It has been shown to protect human dermal fibroblasts from damage induced by TNF-α. szabo-scandic.com

A related compound, 3,5,7-trimethoxyflavone, isolated from black ginger, has been shown to protect human dermal fibroblasts from TNF-α-induced injury by reducing ROS accumulation and suppressing the expression of matrix metalloproteinase-1 (MMP-1), an enzyme that degrades collagen. mdpi.com This protective effect is mediated through the inhibition of oxidative stress and inflammatory responses. mdpi.com

Anticancer and Apoptosis-Inducing Properties

The potential of flavonoids as anticancer agents has been extensively investigated. This compound and its isomers have demonstrated promising anticancer activities by inducing apoptosis (programmed cell death) in cancer cells.

Studies have shown that 5,7,4'-Trimethoxyflavone induces apoptosis, increases the proteolytic activation of caspase-3, and promotes the degradation of poly(ADP-ribose) polymerase (PARP) protein in cancer cells. szabo-scandic.commedchemexpress.commedchemexpress.com It has been found to inhibit cell proliferation in SNU-16 human gastric cancer cells. medchemexpress.com Further investigation revealed that it induces apoptosis in these cells through the activation of endoplasmic reticulum (ER) stress-regulated proteins. medchemexpress.com

A recent study has also highlighted the role of 5,7,4'-Trimethoxyflavone in cancer immunotherapy. It was found to trigger the degradation of programmed death-ligand 1 (PD-L1) in cancer cells via the ubiquitin-proteasome pathway by targeting the E3 ubiquitin ligase HRD1. nih.gov By reducing PD-L1 expression, this compound can enhance antitumor immunity. nih.gov

Another related compound, 5-hydroxy-3',4',7-trimethoxyflavone (HTMF), isolated from Lippia nodiflora, has been shown to inhibit the proliferation of human breast cancer MCF-7 cells. nih.govresearchgate.net HTMF was found to induce apoptosis by modulating the expression of key apoptotic markers such as p53, Bcl-2, and Bax. nih.govresearchgate.net

Induction of Programmed Cell Death (Apoptosis)

This compound, a flavonoid isolated from Kaempferia parviflora, has been identified as an inducer of apoptosis, a form of programmed cell death that is crucial for eliminating cancerous cells. selleckchem.comnih.gov Its pro-apoptotic effects are mediated through several key molecular pathways.

Activation of Caspase-3 and Poly(ADP-ribose) Polymerase (PARP) Degradation

Research has shown that this compound treatment leads to the proteolytic activation of caspase-3. selleckchem.comnih.govmedchemexpress.com Caspase-3 is a critical executioner caspase in the apoptotic pathway. Once activated, it cleaves a wide range of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. One of the key substrates of activated caspase-3 is Poly(ADP-ribose) polymerase (PARP), a protein involved in DNA repair. The degradation of PARP by caspase-3 is a well-established marker of apoptosis. selleckchem.comnih.govmedchemexpress.com Studies have consistently demonstrated that exposure of cancer cells to this compound results in the degradation of PARP protein, confirming the induction of apoptosis. selleckchem.comnih.gov

Alteration of Bax/Bcl-xL Protein Ratios

The B-cell lymphoma 2 (Bcl-2) family of proteins plays a pivotal role in regulating the intrinsic pathway of apoptosis. This family includes both pro-apoptotic members, such as Bcl-2-associated X protein (Bax), and anti-apoptotic members, like B-cell lymphoma-extra large (Bcl-xL). The ratio of these opposing proteins is a critical determinant of cell fate. An increase in the Bax/Bcl-xL ratio promotes the release of cytochrome c from the mitochondria, a key event in the activation of the caspase cascade. Studies have indicated that this compound treatment alters this crucial balance, leading to an increased Bax/Bcl-xL ratio. selleckchem.comnih.gov This shift towards a pro-apoptotic state is a key mechanism by which this compound induces programmed cell death in cancer cells.

Cell Cycle Arrest and DNA Fragmentation (Sub-G1 Phase Accumulation)

A hallmark of apoptosis is the fragmentation of DNA by endonucleases, which can be quantified by flow cytometry. Cells undergoing apoptosis exhibit a DNA content less than that of cells in the G1 phase of the cell cycle, appearing as a "sub-G1" peak in a DNA content histogram. Treatment of cancer cells with this compound has been shown to cause an increase in the sub-G1 cell population, indicating DNA fragmentation and apoptosis. selleckchem.comnih.gov This accumulation of cells in the sub-G1 phase, along with direct evidence of DNA fragmentation, further solidifies the role of this compound as a potent inducer of apoptosis. selleckchem.comnih.gov

Inhibition of Cancer Cell Proliferation and Viability

Beyond inducing apoptosis, this compound has demonstrated significant inhibitory effects on the proliferation and viability of cancer cells. nih.govmedchemexpress.com In one study, it was found to effectively inhibit the proliferation of SNU-16 human gastric cancer cells in a concentration-dependent manner. nih.gov Another report indicated its ability to inhibit cell proliferation in SUN-16 cells at various concentrations over 24 and 48 hours. medchemexpress.com This anti-proliferative activity underscores its potential as a therapeutic agent by directly targeting the uncontrolled growth characteristic of cancer.

Immunomodulatory Anticancer Mechanisms

Recent research has unveiled a novel aspect of this compound's anticancer activity, highlighting its ability to modulate the immune system to recognize and attack cancer cells.

Programmed Death-Ligand 1 (PD-L1) Ubiquitin-Proteasome Degradation

A key mechanism by which tumors evade the immune system is through the expression of Programmed Death-Ligand 1 (PD-L1) on their surface. PD-L1 binds to the PD-1 receptor on activated T cells, delivering an inhibitory signal that suppresses the anti-tumor immune response. A recent study has shown that this compound can reduce the expression of PD-L1 in colorectal cancer cells. nih.govnih.gov The mechanism involves the targeting and stabilization of the ubiquitin ligase HMG-CoA reductase degradation protein 1 (HRD1). nih.govnih.gov This stabilization of HRD1 enhances the ubiquitination of PD-L1, marking it for degradation by the proteasome pathway. nih.govnih.gov By promoting the degradation of PD-L1, this compound can enhance the ability of T cells to kill tumor cells, thus facilitating an antitumor immune response. nih.govnih.gov

| Cell Line | Treatment Concentration | Duration | Effect on Proliferation | Reference |

| SNU-16 | Concentration-dependent | Not specified | Significant inhibition | nih.gov |

| SUN-16 | 12.5, 25, 50, 100, 200 µM | 24, 48 h | Inhibition | medchemexpress.com |

| Cancer Type | Mechanism | Effect | Reference |

| Colorectal Cancer | Reduces PD-L1 expression | Enhances T cell-mediated killing of tumor cells | nih.govnih.gov |

| Colorectal Cancer | Targets and stabilizes HRD1 ubiquitin ligase | Promotes PD-L1 ubiquitination and proteasomal degradation | nih.govnih.gov |

Enhancement of Antitumor T-Cell Immunity

Recent research has highlighted the role of this compound (TMF) in enhancing the body's immune response against tumors. Specifically, TMF has been shown to bolster the activity of T-cells, a type of white blood cell crucial for identifying and destroying cancer cells. One of the key mechanisms by which tumors evade the immune system is by expressing a protein called Programmed Death-Ligand 1 (PD-L1) on their surface. PD-L1 interacts with the PD-1 receptor on T-cells, effectively putting the brakes on the immune response.

Studies have demonstrated that TMF can reduce the expression of PD-L1 on colorectal cancer cells. nih.govresearcher.lifenih.gov This is achieved by TMF targeting and stabilizing an enzyme known as HMG-CoA reductase degradation protein 1 (HRD1), which is an E3 ubiquitin ligase. nih.govresearcher.lifenih.gov By stabilizing HRD1, TMF promotes the ubiquitination of PD-L1, a process that marks the PD-L1 protein for degradation by the proteasome. nih.govresearcher.lifenih.gov The reduction of PD-L1 on the cancer cell surface removes the inhibitory signal, thereby enhancing the ability of T-cells to recognize and kill tumor cells. nih.govresearcher.lifenih.gov

In vivo studies using mouse models with colorectal cancer have further substantiated these findings. Treatment with TMF was found to activate tumor-infiltrating T-cells. nih.govresearcher.lifenih.gov This activation leads to a more robust anti-tumor immune response. Furthermore, TMF treatment was observed to decrease the presence of immunosuppressive cells within the tumor microenvironment, such as myeloid-derived suppressor cells (MDSCs) and regulatory T-cells (Tregs). nih.govnih.gov By reducing these immunosuppressive cell populations, TMF helps to create a more favorable environment for an effective anti-tumor immune attack. nih.gov In vitro co-culture experiments have also shown that TMF enhances the killing of tumor cells by Jurkat cells, a human T-lymphocyte cell line. researchgate.net

Synergistic Antitumor Effects with Immunotherapeutic Agents

Building on its ability to modulate the tumor immune microenvironment, this compound has shown promise in working synergistically with existing immunotherapeutic drugs. researcher.lifenih.gov Immunotherapies, such as checkpoint inhibitors, have revolutionized cancer treatment, but not all patients respond to these therapies. The combination of TMF with these agents could potentially improve their efficacy and broaden the patient population that benefits from them.

One notable example is the combination of TMF with an antibody that blocks the Cytotoxic T-Lymphocyte-Associated protein 4 (CTLA-4). CTLA-4 is another inhibitory receptor on T-cells that, when blocked, can unleash a more potent anti-tumor immune response. In animal models of colorectal cancer, the combination of TMF and a CTLA-4 antibody resulted in a synergistic antitumor effect. nih.govnih.gov This suggests that TMF's mechanism of reducing PD-L1 expression can complement the action of other checkpoint inhibitors, leading to a more comprehensive activation of the anti-tumor immune response. nih.govresearcher.lifenih.gov This synergistic action highlights the potential of TMF as an adjuvant in cancer immunotherapy, offering a multi-pronged approach to overcoming tumor-induced immunosuppression. nih.govmdpi.com

Targeted Anticancer Signaling Pathways

Beyond its immunomodulatory effects, this compound exerts its anticancer activity by directly targeting specific signaling pathways that are crucial for cancer cell growth, proliferation, and survival.

Aberrant activation of the Platelet-Derived Growth Factor Receptor Alpha (PDGFRA) and its downstream Mitogen-Activated Protein Kinase (MAPK) signaling pathway is implicated in the development and progression of various cancers, including thyroid cancer. nih.govfrontiersin.org Research has identified this compound as a potential inhibitor of this pathway. nih.govfrontiersin.orgresearchgate.net

Through virtual screening of a library of compounds, TMF was identified as a potential inhibitor of PDGFRA. nih.govfrontiersin.org Further experimental validation confirmed that TMF significantly inhibits the activation of the PDGFRA-MAPK pathway. nih.govfrontiersin.org Cellular thermal shift assays have further confirmed the direct binding of TMF to PDGFRA, leading to its stabilization. frontiersin.org This inhibition of the PDGFRA-MAPK pathway is a key mechanism behind the anticancer effects of TMF, particularly in cancers where this pathway is a known driver of the disease. nih.govfrontiersin.org

A significant challenge in the treatment of some thyroid cancers is radioiodine-refractoriness, where cancer cells lose their ability to take up radioactive iodine, a cornerstone of thyroid cancer therapy. nih.govthno.org This is often due to the downregulation of the sodium iodide symporter (NIS), the protein responsible for transporting iodide into thyroid cells. thno.orgaem-sbem.com

Studies have shown that by inhibiting the PDGFRA-MAPK pathway, this compound can lead to the upregulation of NIS expression in radioiodine-refractory thyroid cancer cells. nih.govfrontiersin.org This restoration of NIS function enhances the cells' ability to take up radioiodine. nih.govfrontiersin.org This finding is particularly significant as it suggests that TMF could be used to re-sensitize radioiodine-refractory thyroid cancers to conventional radioiodine therapy, potentially offering a new treatment avenue for patients with this challenging form of the disease. nih.govfrontiersin.org

The Leucine-Rich Pentatricopeptide Repeat-Containing Protein (LRPPRC), Signal Transducer and Activator of Transcription 3 (STAT3), and Cyclin-Dependent Kinase 1 (CDK1) have emerged as important targets in cancer therapy. nih.gov The signaling axis involving these proteins is often dysregulated in various cancers, including esophageal squamous cell carcinoma (ESCC). nih.gov

This compound has been identified as a novel inhibitor of the LRPPRC/STAT3/CDK1 signaling pathway. nih.govnih.gov It has been shown to bind to LRPPRC, STAT3, and CDK1. nih.gov This binding disrupts the formation of crucial protein complexes, namely the LRPPRC-JAK2-STAT3 and JAK2-STAT3-CDK1 complexes, leading to the suppression of the JAK2/STAT3 signaling pathway. nih.govnih.gov In ESCC, LRPPRC has been found to enhance the stability of the JAK2-STAT3 complex and promote the expression of key oncogenes. nih.gov By targeting this triplex, TMF has demonstrated the ability to suppress tumor progression in preclinical models of ESCC. nih.gov This suggests that TMF and its derivatives could be developed as multi-target inhibitors for cancers dependent on this signaling pathway. nih.gov

| Targeted Pathway | Mechanism of Action | Effect | Cancer Type |

| PDGFRA-MAPK | Inhibits phosphorylation and activation of PDGFRA and p38 MAPK. frontiersin.org | Suppresses tumor growth and enhances radioiodine sensitivity. nih.govfrontiersin.org | Thyroid Cancer nih.govfrontiersin.org |

| NIS Expression | Upregulates the expression of the sodium iodide symporter (NIS). nih.govfrontiersin.org | Improves radioiodine uptake in cancer cells. nih.govfrontiersin.org | Thyroid Cancer nih.govfrontiersin.org |

| LRPPRC/STAT3/CDK1 | Binds to LRPPRC, STAT3, and CDK1, disrupting protein complexes and suppressing the JAK2/STAT3 pathway. nih.govnih.gov | Suppresses tumor progression. nih.gov | Esophageal Squamous Cell Carcinoma nih.gov |

| PD-L1 Degradation | Stabilizes HRD1, promoting ubiquitination and degradation of PD-L1. nih.govresearcher.lifenih.gov | Enhances antitumor T-cell immunity. nih.govresearcher.lifenih.gov | Colorectal Cancer nih.govnih.gov |

Upregulation of Sodium Iodide Symporter (NIS) and Radioiodine Uptake in Thyroid Cancer

Neuroprotective Actions

In addition to its anticancer properties, this compound and structurally similar flavonoids have been investigated for their potential neuroprotective effects. Oxidative stress and inflammation are key contributors to the pathogenesis of neurodegenerative diseases. nih.govdntb.gov.ua

Mitigation of Heavy Metal-Induced Neurotoxicity

Chronic exposure to heavy metals such as lead is known to induce neurodegenerative changes. nih.gov Research has demonstrated that certain flavonoids can offer protection against this form of neurotoxicity. Studies on related trimethoxyflavone compounds have shown a capacity to counteract the detrimental effects of lead acetate in animal models. nih.govdntb.gov.ua For instance, 5,7-dihydroxy-3',4',5'-trimethoxyflavone (B191062) (TMF), a similar compound, has been shown to reverse cognitive and motor deficits induced by lead exposure in rats. nih.gov

Involvement of Chelating, Antioxidant, Anti-Inflammatory, and Monoaminergic Properties

The neuroprotective effects of trimethoxyflavones against heavy metal toxicity are attributed to a multi-faceted mechanism of action. nih.gov These compounds exhibit chelating properties, enabling them to bind to heavy metals and facilitate their removal. researchgate.netbohrium.com Furthermore, they possess significant antioxidant capabilities, which are crucial in combating the oxidative stress induced by heavy metals. nih.govresearchgate.net

Their anti-inflammatory action also plays a vital role. For example, 5,7-dihydroxy-3',4',5'-trimethoxyflavone was found to normalize levels of pro-inflammatory markers like TNF-α and IL-6 in the hippocampus and cerebellum of lead-exposed rats. nih.gov Additionally, these flavonoids can modulate the monoaminergic system. They have been observed to regulate the activity of monoamine oxidase (MAO) A and B enzymes, which are involved in the metabolism of neurotransmitters and are linked to neurodegenerative conditions. nih.govresearchgate.net

Research Implications for Neurodegenerative Disorders

The multifaceted neuroprotective properties of trimethoxyflavones, including this compound, suggest their potential as therapeutic leads for neurodegenerative disorders such as Alzheimer's and Parkinson's disease. tjnpr.orgontosight.ai The ability to chelate metals, reduce oxidative stress, and modulate inflammation and monoaminergic systems addresses several pathological pathways common to these conditions. nih.govresearchgate.net The exploration of flavonoids and their derivatives continues to be a promising area of research for the development of novel treatments for these debilitating diseases. tandfonline.com

Enzyme Modulation and Inhibitory Activities

Cholinesterase Inhibitory Activity (Acetylcholinesterase and Butyrylcholinesterase)

This compound has been identified as an inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). caymanchem.comnih.gov In one study, it demonstrated 47.1% inhibition of AChE and 46.2% inhibition of BChE at a concentration of 0.1 mg/mL. caymanchem.com Research on 7-methoxyflavones isolated from Kaempferia parviflora revealed that this compound was among the most potent inhibitors of AChE. nih.govwiley.com The inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease, as it increases the availability of the neurotransmitter acetylcholine (B1216132) in the brain. e-fas.org Structure-activity relationship studies suggest that the presence of 5,7-dimethoxy groups contributes significantly to this inhibitory effect. nih.govresearchgate.net

Beta-Secretase 1 (BACE1) Enzyme Inhibition

Inhibition of the beta-secretase 1 (BACE1) enzyme is a prime target in Alzheimer's disease research, as it is the rate-limiting enzyme in the production of amyloid-beta peptides, which form plaques in the brain. kribb.re.krresearchgate.netnih.gov Studies have shown that polymethoxyflavones from Kaempferia parviflora, including this compound, exhibit strong and selective inhibitory activity against BACE1. kribb.re.krresearchgate.netfrontiersin.org These compounds were found to be non-competitive inhibitors. kribb.re.krresearchgate.net In silico docking studies have further elucidated the binding interactions between these polymethoxyflavones and the BACE1 enzyme, supporting their potential as a scaffold for developing more potent BACE1 inhibitors. kribb.re.krresearchgate.net

Interaction with Inducible Nitric Oxide Synthase and Cyclooxygenase-2 (evidenced in related compounds)

While direct evidence for this compound is pending, studies on structurally related flavonoid compounds have demonstrated inhibitory effects on inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes in the inflammatory pathway. For instance, 4'-bromo-5,6,7-trimethoxyflavone was shown to potently inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in LPS-treated macrophage cells by reducing the expression of iNOS and COX-2. nih.gov Similarly, 5-hydroxy-3′,4′,7-trimethoxyflavone also significantly inhibited nitric oxide production and reduced the mRNA expression of iNOS and COX-2. researchgate.netchemfaces.comchemsrc.com Molecular docking studies suggest that these flavonoids can bind to the active sites of iNOS and COX-2, explaining their anti-inflammatory action at a molecular level. researchgate.net

Data Tables

Table 1: Cholinesterase Inhibitory Activity of this compound

Table 2: BACE1 Inhibitory Activity of Related Polymethoxyflavones

Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Activation

This compound (TMF), a poorly metabolizable methylether of the flavone (B191248) apigenin (B1666066), has been identified as a potent activator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Cl⁻ channel. nih.govnih.gov Unlike its parent compound apigenin, which is readily metabolized, TMF's structure lends it greater stability, making it a subject of interest for in vivo applications. nih.govnih.gov Research has demonstrated its efficacy as a CFTR activator in both laboratory and human studies. nih.gov

Stimulation of Chloride Secretion in Airway Epithelial Cells

Studies utilizing Calu-3 human airway epithelial cells, which naturally express CFTR as their primary apical chloride channel, have shown that this compound directly stimulates chloride (Cl⁻) secretion. nih.govcaymanchem.com This stimulation is dose-dependent. nih.gov Transepithelial short-circuit current measurements revealed that TMF stimulates Cl⁻ secretion with a half-maximal concentration (EC₅₀) of 64 ± 5 μM. nih.govnih.gov The maximum effect reached approximately 55% of the currents achieved with the potent cAMP agonist, forskolin. nih.govnih.gov

Further investigation using single-channel and whole-cell patch-clamp techniques confirmed that CFTR is the molecular target of TMF. nih.govnih.gov The mechanism of action primarily involves targeting the unstimulated, or silent, CFTR channel. nih.govnih.gov TMF was found to significantly increase the open probability of previously silent CFTR channels to 0.31 ± 0.06. nih.gov However, when the channels were already stimulated with forskolin, TMF had only a minor additional effect, increasing Cl⁻ secretion by a further 6%. nih.govnih.gov

Table 1: Effect of this compound on CFTR Activity in Calu-3 Cells

| Parameter | Value | Experimental Context | Reference |

|---|---|---|---|

| Half-Maximal Concentration (EC₅₀) | 64 ± 5 μM | Stimulation of transepithelial Cl⁻ secretion. | nih.govnih.gov |

| Maximal Stimulation vs. Forskolin | 55 ± 15% | Comparison of maximal currents achieved with TMF versus 10 μM forskolin. | nih.gov |

| Effect on Forskolin-Prestimulated Cells | 6% additional stimulation | Additional Cl⁻ secretion after prestimulation with forskolin. | nih.govnih.gov |

| Open Probability (Po) of Silent CFTR | Increased to 0.31 ± 0.06 | Effect on single, unstimulated CFTR channels. | nih.gov |

Potential Therapeutic Relevance for Cystic Fibrosis

The ability of this compound to activate CFTR, particularly its effectiveness on unstimulated channels, suggests its potential as a therapeutic agent for cystic fibrosis (CF). nih.govnih.gov CF is an inherited disease caused by mutations that lead to a misfunctional CFTR Cl⁻ channel. nih.gov Drugs that can increase the channel's open probability, known as CFTR openers or potentiators, are a key therapeutic strategy. nih.gov

The therapeutic potential of TMF was further explored in in vivo studies involving nasal potential difference (PD) measurements in humans. nih.gov Perfusion of TMF onto the human nasal mucosa, an established method for assessing CFTR activity in vivo, resulted in a significant change in nasal PD of -9.5 ± 1.1 mV. nih.gov This response was approximately 69% of the effect observed with a combination of TMF and the β-adrenergic agonist isoproterenol, which also stimulates CFTR. nih.gov These findings demonstrate that TMF is an effective CFTR activator not only in vitro but also in a relevant in vivo human model, highlighting its promise for future therapeutic development for cystic fibrosis. nih.govnih.gov

Anti-Osteoporotic Activity

This compound has demonstrated biological activities relevant to bone metabolism, specifically showing potential as an anti-osteoporotic agent. caymanchem.com Its mechanism involves interfering with the cellular processes that lead to bone resorption.

Inhibition of Receptor Activator of Nuclear Factor Kappa-B Ligand (RANKL)-Induced Osteoclastic Differentiation

Osteoclasts are cells responsible for bone degradation, and their over-activity is a hallmark of osteoporosis. The differentiation of osteoclast precursor cells, such as the murine macrophage cell line RAW 264.7, into mature osteoclasts is critically dependent on signaling initiated by the Receptor Activator of Nuclear Factor Kappa-B Ligand (RANKL). caymanchem.commedsci.org

Research has shown that this compound can inhibit this crucial differentiation process. caymanchem.combioscience.co.uk In studies using RAW 264.7 cells, the compound, at a concentration of 10 µM, effectively inhibited RANKL-induced osteoclastic differentiation. caymanchem.combioscience.co.uk Flavonoids isolated from Kaempferia parviflora, including this compound, have been noted to reduce the expression of extracellular matrix metalloproteinases (MMPs) and collagen degradation in cartilage, further supporting a role in musculoskeletal health. researchgate.net By suppressing the RANKL signaling pathway, this compound disrupts the formation of mature osteoclasts, thereby reducing bone resorption and exhibiting anti-osteoporotic potential. caymanchem.commedsci.orgresearchgate.net

Table 2: Anti-Osteoporotic Activity of this compound

| Activity | Cell Line | Effective Concentration | Reference |

|---|---|---|---|

| Inhibition of RANKL-induced osteoclastic differentiation | RAW 264.7 cells | 10 µM | caymanchem.combioscience.co.uk |

Vasorelaxant Effects

This compound, a major flavonoid found in Kaempferia parviflora, has been shown to induce vasorelaxation in isolated rat aorta, suggesting its potential application in cardiovascular health. researchgate.net

Investigation of Underlying Mechanisms in Vascular Smooth Muscle

The vasorelaxant effects of this compound (TMF) have been studied in isolated rat aortic rings pre-contracted with phenylephrine. researchgate.net TMF was found to cause concentration-dependent vasorelaxations in the concentration range of 1-100 µM. researchgate.net

The mechanism appears to be significantly dependent on the vascular endothelium. researchgate.net The removal of the endothelium from the aortic rings markedly reduced the relaxant effects of TMF. researchgate.net Furthermore, pre-treatment of the tissue with N(G)-nitro-L-arginine methyl ester (L-NAME), an inhibitor of nitric oxide synthase (NOS), also attenuated the vasorelaxation. researchgate.net This indicates that the effect is mediated, at least in part, by the endothelium-derived relaxing factor, nitric oxide (NO). The relaxation was also inhibited by a guanylate cyclase inhibitor, further supporting the involvement of the NO-cGMP signaling pathway. researchgate.net In contrast, the cyclooxygenase inhibitor indomethacin (B1671933) did not affect the TMF-induced relaxation, suggesting that prostanoids are not involved in its primary mechanism of action. researchgate.net

Antimicrobial Efficacy

Recent research has highlighted the potential of this compound as a promising antimicrobial agent, demonstrating efficacy against a range of pathogenic bacteria.

Broad-Spectrum Antibacterial Properties

This compound, a flavonoid isolated from Praxelis clematidea, has demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.netredalyc.org In a study evaluating its efficacy, the compound exhibited a significant inhibitory effect against Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli, with a minimum inhibitory concentration (MIC) value of 128 µg/mL for all three species. redalyc.org However, the flavonoid did not show any effect against Staphylococcus epidermidis, Bacillus subtilis, Salmonella enterica, and Shigella sonnei at the tested concentrations. redalyc.org The antibacterial activity of this compound is considered significant and contributes to the growing body of evidence supporting the antimicrobial potential of flavonoids. redalyc.orgnih.govnih.govmdpi.com

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Gram Stain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Positive | 128 µg/mL |

| Pseudomonas aeruginosa | Negative | 128 µg/mL |

| Escherichia coli | Negative | 128 µg/mL |

| Staphylococcus epidermidis | Positive | No effect |

| Bacillus subtilis | Positive | No effect |

| Salmonella enterica | Negative | No effect |

| Shigella sonnei | Negative | No effect |

Data sourced from Fernandes et al., 2013. redalyc.org

Activity Against Methicillin-Resistant Staphylococcus aureus (MRSA)

The emergence of multidrug-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA), poses a significant global health threat, necessitating the development of novel antimicrobial agents. nih.gov Flavonoids, as a class of natural compounds, are increasingly being investigated for their anti-MRSA activity. nih.gov While direct studies on the specific activity of this compound against MRSA are not extensively detailed in the provided search results, the demonstrated activity against Staphylococcus aureus suggests its potential in this area. redalyc.org The antibacterial mechanisms of flavonoids against MRSA are varied and can include the disruption of membrane structures and the inhibition of efflux pumps. nih.gov Further research is warranted to specifically evaluate the efficacy of this compound against MRSA strains and to elucidate its mechanism of action.

Drug Resistance Reversal Potential

Beyond its direct antimicrobial properties, this compound has shown significant promise in reversing multidrug resistance (MDR) in cancer cells, a major obstacle in chemotherapy. This activity is primarily attributed to its interaction with ATP-binding cassette (ABC) transporters, particularly the Breast Cancer Resistance Protein (BCRP/ABCG2). nih.govportico.orgnih.gov

Modulation of Breast Cancer Resistance Protein (BCRP/ABCG2)-Mediated Drug Efflux

The Breast Cancer Resistance Protein (BCRP), also known as ABCG2, is a transmembrane protein that actively pumps a wide range of chemotherapeutic drugs out of cancer cells, thereby reducing their intracellular concentration and efficacy. portico.org this compound has been identified as a potent inhibitor of BCRP. nih.govportico.org Studies have shown that it can effectively reverse BCRP-mediated resistance to anticancer drugs like mitoxantrone (B413) and SN-38. nih.govportico.org Research has demonstrated that this compound and its derivatives can significantly inhibit the efflux activity of BCRP, leading to the restoration of drug sensitivity in resistant cancer cell lines. nih.gov

Enhancement of Intracellular Drug Accumulation

A key mechanism by which this compound reverses drug resistance is by increasing the accumulation of chemotherapeutic agents inside cancer cells. nih.govresearchgate.net By inhibiting the function of BCRP, the flavonoid prevents the efflux of drugs, leading to higher intracellular concentrations. nih.gov For instance, in BCRP-overexpressing human leukaemia K562/BCRP cells, treatment with this compound at concentrations ranging from 0.01 to 10 μM resulted in a significant increase in the intracellular accumulation of Hoechst 33342, a known BCRP substrate. nih.govresearchgate.netresearchgate.net This enhanced accumulation allows the anticancer drugs to reach their therapeutic targets within the cell more effectively. nih.gov

Suppression of Efflux Transporter Expression

Table 2: Effects of this compound on BCRP/ABCG2

| Effect | Cell Line | Concentration | Observation | Reference |

|---|---|---|---|---|

| Modulation of BCRP-mediated drug efflux | K562/BCRP | Not specified | Potent reversal of drug resistance | nih.gov |

| Enhancement of intracellular drug accumulation | K562/BCRP | 0.01-10 μM | Upregulated accumulation of Hoechst 33342 | nih.govresearchgate.net |

| Suppression of efflux transporter expression | K562/BCRP | 0.1 μM | Suppressed expression of BCRP | nih.govresearchgate.net |

Mechanisms of Action at the Molecular and Cellular Levels

General Principles of Cellular Signaling Pathway Modulation

4',5,7-Trimethoxyflavone exerts its influence by intervening in several critical intracellular signaling cascades. In inflammatory conditions, it has been shown to affect key signaling pathways involved in cell survival and proliferation, including those mediated by AKT, ERK, MEK, and SRC. mdpi.com The compound also inhibits the activation of NF-κB, a crucial transcription factor in inflammatory and immune responses. targetmol.com

Furthermore, this compound plays a significant role in modulating immune responses by targeting the programmed cell death ligand 1 (PD-L1). By promoting the degradation of PD-L1 on cancer cells, it enhances the cytotoxic activity of T cells. nih.gov In esophageal squamous cell carcinoma, it has been found to suppress the JAK2/STAT3/MYC signaling axis, a pathway frequently dysregulated in cancer. nih.gov The compound also induces apoptosis, a form of programmed cell death, by altering the ratio of Bax to Bcl-xL proteins, which are key regulators of this process. selleckchem.com In epithelial cells, it can stimulate chloride secretion through the activation of the cystic fibrosis transmembrane conductance regulator (CFTR). caymanchem.com

Influence on Key Enzymatic Activities

The biological effects of this compound are also attributable to its ability to interact with and modify the function of various enzymes. It has been documented to inhibit the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical for breaking down the neurotransmitter acetylcholine (B1216132). caymanchem.com In a cell-free assay, at a concentration of 0.1 mg/ml, it inhibited AChE and BChE by 47.1% and 46.2%, respectively. caymanchem.com Additionally, it has been shown to inhibit the protein tyrosine kinases p56lck and syk, which are involved in immune cell signaling. targetmol.com

While direct enzymatic inhibition data for this compound is specific to the aforementioned enzymes, studies on structurally similar trimethoxyflavones provide further insight. For instance, 8-Hydroxy-4',5,7-trimethoxyflavone is known to inhibit casein kinase 2 (CK2), an enzyme implicated in cancer progression. evitachem.com Another related compound, 5-Hydroxy-3',4',7-trimethoxyflavone (B1587989), shows prominent inhibitory activity against soybean lipoxygenase and reduces the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in inflammatory pathways. chemfaces.com

| Enzyme Activity | Target Compound/Related Compound | Finding | Citation |

| Inhibition | This compound | Inhibits acetylcholinesterase (AChE) by 47.1% at 0.1 mg/ml. | caymanchem.com |

| This compound | Inhibits butyrylcholinesterase (BChE) by 46.2% at 0.1 mg/ml. | caymanchem.com | |

| This compound | Inhibits p56lck and syk protein tyrosine kinases. | targetmol.com | |

| 8-Hydroxy-4',5,7-trimethoxyflavone | Inhibits casein kinase 2 (CK2). | evitachem.com | |

| 5-Hydroxy-3',4',7-trimethoxyflavone | Inhibits soybean lipoxygenase, iNOS, and COX-2. | chemfaces.com |

Molecular Interactions with Biological Macromolecules

The interaction of flavonoids with transport proteins like Human Serum Albumin (HSA) is a critical determinant of their bioavailability and distribution throughout the body. nih.gov HSA, the most abundant protein in blood plasma, has distinct binding sites for numerous endogenous and exogenous compounds. nih.govplos.org

Detailed experimental studies specifically characterizing the binding of this compound to Human Serum Albumin were not prominent in the reviewed scientific literature. However, the general class of flavonoids is known to bind to HSA, typically at one of two primary hydrophobic cavities known as site I and site II, with moderate affinity. nih.govplos.orgsemanticscholar.org The binding constants for flavonoids with albumins are generally in the range of 1–15 x 10⁴ M⁻¹. semanticscholar.org

Studies on other trimethoxyflavone isomers and derivatives confirm this interaction. For example, eupatilin (B1662920) (5,7-dihydroxy-3′,4′,6-trimethoxyflavone) was found to have one binding site on HSA with binding constants ranging from 0.87 to 1.53 x 10⁵ L mol⁻¹ at different temperatures. oup.com Similarly, 5,7,4'-trihydroxy-6,3',5'-trimethoxyflavone also binds strongly to HSA at a single site. nih.gov A detailed study on 5,7,2'-trimethoxyflavone (B1609314), an isomer of the target compound, determined a binding constant (K_TMF) of 1.0±0.01×10³ M⁻¹, indicating a stable, 1:1 interaction with HSA. nih.govplos.orgsemanticscholar.org These studies collectively suggest that this compound likely also binds to HSA, a process that would be crucial for its transport and mechanism of action.

| Compound | Binding Constant (K) | Binding Site on HSA | Citation |

| This compound | Data not available | Data not available | |

| Eupatilin | 1.20 x 10⁵ L mol⁻¹ (at 298 K) | Subdomain IIA | oup.com |

| 5,7,4'-trihydroxy-6,3',5'-trimethoxyflavone | 1.56 x 10⁵ L mol⁻¹ (at 298 K) | Site I | nih.gov |

| 5,7,2'-trimethoxyflavone | 1.0 x 10³ M⁻¹ | Subdomain IIIA | nih.govplos.org |

While specific structural determinants for the this compound-HSA complex cannot be detailed due to a lack of direct studies, the binding of flavonoids to HSA is generally governed by a combination of intermolecular forces. nih.gov Hydrophobic interactions are typically a major driving force, as the flavonoid molecule inserts into the hydrophobic cavities of the albumin protein. nih.gov Hydrogen bonds also play a crucial stabilizing role. nih.gov For instance, molecular docking studies of the isomer 5,7,2'-trimethoxyflavone predicted three hydrogen bonds with HSA residues Arg410, Tyr411, and Asn391. nih.govplos.org The specific arrangement of methoxy (B1213986) groups on the flavone (B191248) backbone, which influences hydrophobicity and steric factors, is a key determinant of binding affinity and specificity for plasma proteins. semanticscholar.org

Binding Characteristics with Human Serum Albumin (HSA)

Regulation of Gene Expression and Protein Homeostasis

This compound significantly impacts cellular function by regulating the expression of genes and the stability of proteins involved in key processes like cell cycle, apoptosis, and immune signaling.

One of its key mechanisms involves the regulation of protein stability via the ubiquitin-proteasome system. nih.gov It targets and stabilizes the E3 ubiquitin ligase HRD1, which in turn increases the ubiquitination and subsequent proteasomal degradation of the immune checkpoint protein PD-L1. nih.gov This downregulation of PD-L1 on tumor cells is a critical step in restoring anti-tumor immunity. nih.gov The compound also modulates the apoptotic pathway by inducing the proteolytic activation of caspase-3 and the degradation of its substrate, poly (ADP-ribose) polymerase (PARP), which are hallmark events in programmed cell death. selleckchem.com

At the level of gene expression and RNA processing, this compound has been shown to bind to the leucine-rich PPR motif-containing protein (LRPPRC). nih.gov This interaction disrupts the LRPPRC-JAK2-STAT3 complex, which impairs the N6-methyladenosine (m6A) modification of JAK2, STAT3, and MYC messenger RNAs (mRNAs), ultimately affecting their expression and suppressing this major oncogenic axis. nih.gov

| Process | Target Protein/Gene | Molecular Outcome | Citation |

| Protein Homeostasis | PD-L1 | Binds and stabilizes HRD1, increasing PD-L1 ubiquitination and degradation. | nih.gov |

| Apoptosis | Caspase-3 / PARP | Increases proteolytic activation of caspase-3 and degradation of PARP. | selleckchem.com |

| Gene Expression | JAK2, STAT3, MYC | Binds LRPPRC, impairing m6A modification and expression of target mRNAs. | nih.gov |

Aromatase (cytochrome P450 19A1) is the key enzyme responsible for the final step in estrogen biosynthesis, converting androgens to estrogens. nih.gov Its inhibition is a primary strategy in the treatment of hormone-dependent breast cancers. nih.gov While there is no direct evidence of this compound inhibiting aromatase, studies on related methylated flavones demonstrate that this class of compounds can be potent aromatase inhibitors. nih.govmdpi.com

For example, 7-methoxyflavone (B191842) and 7,4'-dimethoxyflavone (B191123) are nearly as potent as their unmethylated parent compounds, showing IC₅₀ values in the range of 2 to 9 μM. nih.gov This is significant because methylation of flavones greatly increases their metabolic stability and intestinal absorption compared to their hydroxy-flavone counterparts, such as chrysin (B1683763) (5,7-dihydroxyflavone). nih.govresearchgate.net Chrysin is a potent aromatase inhibitor in vitro, but its poor bioavailability limits its effectiveness in vivo. nih.gov The ability of related, bioavailable methylated flavones to potently inhibit aromatase suggests a potential indirect mechanism by which compounds like this compound could influence hormone metabolism, making this an important area for future investigation. nih.govmdpi.com

Direct Modulation of Target Protein Expression (e.g., PD-L1, BCRP)

The chemical compound this compound has been the subject of research to understand its influence on the expression of key proteins involved in cancer progression and drug resistance. The following sections detail the current scientific understanding of its effects on Programmed Death-Ligand 1 (PD-L1) and Breast Cancer Resistance Protein (BCRP).

Modulation of Programmed Death-Ligand 1 (PD-L1) Expression

Recent studies have identified this compound as a modulator of PD-L1 expression in cancer cells. PD-L1 is a critical immune checkpoint protein that can be overexpressed on tumor cells, enabling them to evade the host's immune system.

Experimental findings in mouse xenograft models of colorectal cancer have supported this mechanism, showing that administration of this compound leads to reduced PD-L1 levels in tumors. nih.gov

Interactive Data Table: Effect of this compound on PD-L1 Pathway Components

| Target Protein | Modulating Compound | Observed Effect in Colorectal Cancer Cells | Mechanism of Action | Citation |

| PD-L1 | This compound | Decreased protein expression | Promotes proteasomal degradation | nih.govresearchgate.net |

| HRD1 | This compound | Stabilization of the protein | Direct binding to HRD1 | nih.gov |

| Ubiquitination of PD-L1 | This compound | Increased | Enhanced HRD1-mediated ubiquitination | nih.gov |

Modulation of Breast Cancer Resistance Protein (BCRP/ABCG2) Expression

Breast Cancer Resistance Protein (BCRP), also known as ATP-binding cassette subfamily G member 2 (ABCG2), is a transmembrane transporter that plays a significant role in multidrug resistance in cancer by effluxing chemotherapeutic agents out of cancer cells.

A comprehensive review of the scientific literature, including targeted searches for the effects of this compound on BCRP expression, reveals a notable lack of direct evidence for this specific interaction. While the broader class of flavonoids has been studied for their interaction with ABC transporters, and a structural isomer, 3',4',7-trimethoxyflavone, has been shown to inhibit BCRP, specific research detailing the direct modulation of BCRP protein expression by this compound is not available in the reviewed scholarly articles. nih.govresearchgate.netencyclopedia.pubresearchgate.net One study in Korean suggested that 5,7,4'-trimethoxyflavone could be a candidate for a BCRP inhibitor based on its chemosensitizing effects in a mitoxantrone-resistant breast cancer cell line. chosun.ac.kr However, this study did not provide detailed data on the direct modulation of BCRP protein expression.

Therefore, at present, there are no definitive research findings to report on the direct modulation of BCRP protein expression by this compound.

Structure Activity Relationship Sar Investigations of 4 ,5,7 Trimethoxyflavone and Analogs

Influence of Methoxy (B1213986) Substitutions on Biological Activity and Metabolic Stability

Methylation, the substitution of a hydroxyl group (-OH) with a methoxy group (-OCH3), significantly impacts the properties of flavonoids. This modification generally enhances metabolic stability and membrane permeability, leading to improved oral bioavailability. mdpi.comacs.orgresearchgate.net

The metabolic stability of methoxyflavones is a key factor in their enhanced biological activity. Unlike hydroxylated flavonoids, which are rapidly metabolized through glucuronidation and sulfation, methoxylated flavones undergo a slower, CYP-mediated oxidation process. acs.org This increased resistance to metabolism allows the compounds to remain in the body for longer periods, potentially increasing their therapeutic efficacy. For instance, 4',5,7-trimethoxyflavone, along with other methylated flavones like 7-methoxyflavone (B191842), 7,4'-dimethoxyflavone (B191123), and 5,7-dimethoxyflavone (B190784), demonstrates greater metabolic stability compared to their unmethylated counterparts. capes.gov.br

However, the position of the methoxy groups is crucial. Studies have shown that the rate of oxidative metabolism can vary widely even between structurally similar methoxyflavones. nih.gov For example, 5,7-dimethoxyflavone is quite stable, whereas 7,3'-dimethoxyflavone (B191138) is much less so. nih.gov Flavones with methoxy groups in the B-ring, such as 3'- and 4'-methoxyflavone, are more prone to oxidation. mdpi.com The primary enzymes involved in the metabolism of fully methylated flavones are CYP1A1 and CYP1A2. nih.gov

The number of methoxy groups does not consistently correlate with metabolic stability. For instance, 5-methoxyflavone (B191841) (one methoxy group), 5,7-dimethoxyflavone (two methoxy groups), and sinensetin (B1680974) (five methoxy groups) are all relatively stable. mdpi.com This highlights the importance of the specific substitution pattern over the sheer number of methoxy groups.

The increased lipophilicity due to methylation also enhances the transport of flavonoids across biological membranes, such as the intestinal epithelium, further contributing to their improved bioavailability. researchgate.netmdpi.commdpi.com

Table 1: Impact of Methoxy Substitutions on Metabolic Stability of Select Flavones This table is interactive. You can sort and filter the data.

| Compound | Substitution Pattern | Metabolic Stability | Key Findings |

|---|---|---|---|

| This compound | Methoxy at C4', C5, C7 | High | More stable than its unmethylated analog, apigenin (B1666066). capes.gov.br |

| 5,7-Dimethoxyflavone | Methoxy at C5, C7 | High | Significantly more stable than its unmethylated analog, chrysin (B1683763). nih.gov |

| 4'-Methoxyflavone | Methoxy at C4' | Low | Prone to oxidation. nih.gov |

| 5-Methoxyflavone | Methoxy at C5 | High | One of the most stable methoxyflavones. nih.gov |

| Tectochrysin | Methoxy at C7, Hydroxy at C5 | Low | More susceptible to oxidation than fully methylated flavones. mdpi.com |

Significance of Hydroxylation Patterns for Pharmacological Efficacy

While methylation enhances metabolic stability, the presence and position of hydroxyl groups are often critical for specific biological activities. nih.gov Hydroxyl groups can participate in hydrogen bonding, which is crucial for interactions with biological targets like enzymes and receptors.

For example, studies on the anti-inflammatory activity of 5,7-dihydroxyflavones and their O-methylated analogs revealed that the 5,7-dihydroxy substitution pattern itself did not confer significant activity against COX-2 catalyzed PGE2 production. koreascience.kr However, in other contexts, such as antioxidant activity, the presence of hydroxyl groups is paramount.

The interplay between hydroxylation and methoxylation is complex. For instance, in the context of BCRP/ABCG2 inhibition, a hydroxyl group at position 5 is favorable, while hydroxyl groups at positions 3, 7, and 4' can be detrimental. nih.gov Furthermore, the substitution of a hydroxyl group with a methoxy group can alter the electronic properties of the flavonoid, influencing its reactivity and ability to scavenge free radicals.

Comparative Analysis with Unmethylated and Other Methylated Flavone (B191248) Derivatives

Direct comparisons between methylated flavones and their unmethylated parent compounds consistently demonstrate the superior metabolic stability and bioavailability of the methylated derivatives. mdpi.comacs.orgcapes.gov.br For example, in human liver S9 fractions, unmethylated flavones like chrysin (5,7-dihydroxyflavone) and apigenin (5,7,4'-trihydroxyflavone) are rapidly metabolized, whereas their methylated counterparts, 5,7-dimethoxyflavone and this compound, remain stable for much longer. capes.gov.brnih.gov

This increased stability often translates to enhanced biological activity. For instance, this compound was found to be approximately eight times more potent than apigenin in inhibiting the proliferation of SCC-9 cancer cells. nih.gov Similarly, 5,7-dimethoxyflavone showed significantly greater antiproliferative activity than chrysin. nih.gov

The enhanced efficacy of methylated flavonoids is not solely due to increased bioavailability. In some cases, methylation can lead to unique mechanisms of action. For example, it has been suggested that the effect of methoxyflavones on the AhR-mediated expression of CYP1A1 may directly influence cell cycle regulation. mdpi.com

However, the specific substitution pattern is again a critical factor. Not all methylated flavones are equally active. The position of the methoxy groups can dramatically alter the biological effects, as seen in the varying inhibitory activities of different methoxyflavone derivatives against various cancer cell lines and enzymes. brieflands.com

Table 2: Comparative Antiproliferative Activity of Methylated vs. Unmethylated Flavones This table is interactive. You can sort and filter the data.

| Methylated Flavone | Unmethylated Analog | Cell Line | IC50 (Methylated) | IC50 (Unmethylated) | Fold Difference | Reference |

|---|---|---|---|---|---|---|

| This compound | Apigenin | SCC-9 | 5 µM | 40 µM | 8x | nih.gov |

| 5,7-Dimethoxyflavone | Chrysin | SCC-9 | ~5 µM | >100 µM | >20x | nih.gov |

Elucidation of Specific Structural Requirements for Target Interactions

The specific arrangement of functional groups on the flavone scaffold dictates its ability to interact with various biological targets, leading to a wide range of pharmacological effects.

Requirements for Kinase Inhibition

Flavonoids are known to inhibit various protein kinases, which are key regulators of cellular processes. The structural features required for kinase inhibition by flavones have been a subject of extensive research. For tubulin interaction, a specific pattern of hydroxyl and methoxyl groups is necessary for maximum potency. acs.org Specifically, hydroxyl groups at C-3' and C-5, combined with methoxyl groups at C-3 and C-4', were found to be crucial for potent cytotoxicity and tubulin binding. acs.org

Structural Determinants for BACE1 Inhibitory Activity

The β-secretase 1 (BACE1) enzyme is a key target in Alzheimer's disease research. Several flavonoids, including this compound, have shown BACE1 inhibitory activity. nih.gov SAR studies have revealed that hydrogen bonding with the catalytic aspartate residues (Asp32 and Asp228) of BACE1 is a critical interaction. researchgate.netfrontiersin.org The A ring of the flavonoid is typically involved in this hydrogen bonding, while the B ring engages in van der Waals interactions. researchgate.netfrontiersin.org

Studies have shown that 5,7-dimethoxyflavone, this compound, and 3,5,7,3',4'-pentamethoxyflavone exhibit strong and selective BACE1 inhibitory activity. nih.gov The presence of a hydroxyl group at the 4'-position of the B ring in flavonols has been identified as an important feature for BACE1 inhibition. nih.govresearchgate.net

Features Modulating BCRP/ABCG2 Reversal Effects

The Breast Cancer Resistance Protein (BCRP), also known as ATP-binding cassette sub-family G member 2 (ABCG2), is a transporter protein that can cause multidrug resistance in cancer cells by effluxing chemotherapeutic drugs. Certain flavonoids can inhibit BCRP, thereby reversing this resistance.

SAR studies have identified key structural features for BCRP inhibition. A hydroxyl group at position 5 and a methoxy group at position 3 are generally favorable for activity. researchgate.netmdpi.com Conversely, hydroxyl groups at positions 3, 7, and 4' can be detrimental to inhibitory activity. nih.gov

For instance, 5-hydroxy-3',4',7-trimethoxyflavone (B1587989) was found to have a stronger reversal effect on BCRP-mediated resistance than 3',4',7-trimethoxyflavone, highlighting the positive contribution of the 5-hydroxy group. nih.gov The substitution pattern on the B-ring also plays a role, with the 3',4'-dimethoxy substitution being a common feature in potent BCRP inhibitors. nih.gov

Role of Substituents on the Phenyl (B) Ring in Antioxidant Activity

The antioxidant capacity of flavonoids, including this compound and its analogs, is profoundly influenced by the substitution pattern on the B-ring. mdpi.comencyclopedia.pub Extensive research has established that the number and position of hydroxyl groups on this phenyl ring are primary determinants of a flavonoid's ability to scavenge free radicals. nih.govcore.ac.uk

Key structural features on the B-ring that govern antioxidant activity include:

The Catechol Moiety (3',4'-dihydroxy configuration): The presence of an ortho-dihydroxy group, commonly known as a catechol structure, on the 3' and 4' positions of the B-ring is widely considered the most significant structural requirement for potent antioxidant activity. nih.govnih.govresearchgate.net This configuration enhances radical scavenging because the B-ring can readily donate a hydrogen atom to a radical, forming a relatively stable flavonoid radical that is delocalized across the molecule. nih.gov The subsequent intramolecular hydrogen bonding stabilizes this radical, making the parent molecule a superior antioxidant. nih.gov Flavonoids possessing this feature, such as luteolin, consistently demonstrate high efficacy in neutralizing free radicals. mdpi.comnih.gov

Number of Hydroxyl Groups: Generally, an increase in the number of hydroxyl groups on the B-ring correlates with increased antioxidant activity. researchgate.net This is attributed to the greater potential for hydrogen atom donation to neutralize radicals. nih.gov For instance, flavonoids with a 3',4',5'-trihydroxyl group on the B-ring have shown very high antioxidant efficacy. researchgate.net

Position of a Single Hydroxyl Group: In the absence of a catechol group, a single hydroxyl group at the C4' position is also a critical feature for significant antioxidant potential. mdpi.commdpi.com This position is considered more influential on antioxidant activity than hydroxyl groups located on the A-ring. mdpi.comnih.gov

Effect of Methoxy Substituents: The replacement of hydroxyl groups with methoxy (-OCH₃) groups, a process known as O-methylation, typically leads to a significant decrease or inactivation of antioxidant activity. nih.govwiley.com Methoxy groups are not effective hydrogen donors compared to hydroxyl groups, which is a primary mechanism for radical scavenging. nih.gov Therefore, this compound, which possesses a methoxy group at the 4'-position instead of a hydroxyl group, is expected to have considerably lower antioxidant activity than its hydroxylated counterpart, apigenin (4',5,7-trihydroxyflavone).

The following table summarizes the antioxidant activity, measured by the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, of several flavones with varying substitution patterns on the A and B rings. The data clearly illustrate the impact of B-ring hydroxylation versus methoxylation.

| Compound | B-Ring Substituents | A-Ring Substituents (Positions 5, 7) | DPPH Scavenging Activity (IC₅₀ in µg/mL) | Source |

|---|---|---|---|---|

| Hypolaetin | 3',4'-Dihydroxy | 5,7,8-Trihydroxy | 3.69 ± 0.11 | nih.gov |

| Isoscutellarein | 4'-Hydroxy | 5,7,8-Trihydroxy | 5.23 ± 0.53 | nih.gov |

| Quercetin | 3',4'-Dihydroxy | 3,5,7-Trihydroxy | 7.76 ± 0.99 | nih.gov |

| Luteolin** | 3',4'-Dihydroxy | 5,7-Dihydroxy | - | nih.gov |

| Kaempferol | 4'-Hydroxy | 3,5,7-Trihydroxy | 10.89 ± 0.86 | nih.gov |

| 6,3',4'-Trihydroxyflavone | 3',4'-Dihydroxy | 6-Hydroxy | 18.89 | researchgate.net |

| 8-Hydroxy-7-methoxyflavone | Unsubstituted | 8-Hydroxy, 7-Methoxy | 68.24 ± 3.70 | nih.gov |

| Wogonin | Unsubstituted | 5,7-Dihydroxy, 8-Methoxy | > 100 | nih.gov |

| Techtochrysin | Unsubstituted | 5-Hydroxy, 7-Methoxy | > 100 | nih.gov |

As the data indicate, compounds with dihydroxy (Hypolaetin, Quercetin) or monohydroxy (Isoscutellarein, Kaempferol) substitutions on the B-ring exhibit potent antioxidant activity with low IC₅₀ values. In contrast, flavones with methoxy groups and an unsubstituted B-ring (Wogonin, Techtochrysin) show significantly weaker activity. This underscores the critical role of free hydroxyl groups on the B-ring for effective radical scavenging, a feature that is absent in this compound.

Synthetic Approaches and Derivatization Strategies for 4 ,5,7 Trimethoxyflavone

Chemical Synthesis Methodologies

The chemical synthesis of 4',5,7-trimethoxyflavone is typically achieved through systematic and sequential reactions, a hallmark of multi-step synthesis. fiveable.me These routes offer control over the final structure and allow for the introduction of specific functional groups.

The construction of the this compound scaffold generally begins with the synthesis of a chalcone (B49325) intermediate from more basic precursors. A common strategy involves the condensation of a substituted acetophenone (B1666503) with a substituted benzaldehyde (B42025).

One established route starts with 2-hydroxy-4,6-dimethoxyacetophenone and 4-methoxybenzaldehyde. The initial step is a Claisen-Schmidt condensation reaction, where these two precursors react in the presence of a base, such as potassium hydroxide (B78521) (KOH), to form the corresponding chalcone, 4',5,7-trimethoxychalcone. asianpubs.org The use of dimethylformamide (DMF) as a solvent has been shown to improve reaction yields and reduce reaction times compared to other solvents. asianpubs.org This multi-step approach, which builds molecular complexity through a series of defined reactions, is fundamental in organic chemistry. fiveable.me

Table 1: Key Precursors in the Synthesis of 4',5,7-Trimethoxychalcone

| Precursor 1 | Precursor 2 | Condensation Method |

|---|

The most prevalent pathway to this compound involves the cyclization of a chalcone intermediate. Chalcones, or 1,3-diaryl-2-propen-1-ones, are ideal precursors due to their reactive α,β-unsaturated ketone structure, which facilitates the formation of the heterocyclic C-ring of the flavone (B191248). preprints.orgmdpi.com

The synthesis begins with the Claisen-Schmidt condensation of an appropriately substituted acetophenone (e.g., 2-hydroxy-4,6-dimethoxyacetophenone) and a benzaldehyde (e.g., 4-methoxybenzaldehyde). asianpubs.orgresearchgate.net This reaction, typically conducted under basic conditions, yields 4',5,7-trimethoxychalcone. asianpubs.org This intermediate contains the complete carbon skeleton required for the target flavone. An eight-step synthesis of a related compound, scutellarin-7-O-glucuronide, also utilizes the intermediate 5,6,7,4′-trimethoxyflavone derived from a chalcone, highlighting the versatility of this method. researchgate.net

The final and critical step in forming the flavone is the oxidative cyclization of the chalcone intermediate. This reaction closes the heterocyclic C-ring and introduces the characteristic double bond. A widely used and efficient method for converting 4',5,7-trimethoxychalcone to this compound is the Algere-Griffin-Oyamada (AGO) reaction.